molecular formula C20H26ClN3O2 B4099691 1-(4-Chlorophenyl)-3-(4-cyclohexylpiperazin-1-yl)pyrrolidine-2,5-dione

1-(4-Chlorophenyl)-3-(4-cyclohexylpiperazin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B4099691
M. Wt: 375.9 g/mol
InChI Key: QHQNUURBBSFXLV-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(4-cyclohexylpiperazin-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(4-cyclohexylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable dione precursor.

    Introduction of the chlorophenyl group: This step might involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with the pyrrolidine intermediate.

    Attachment of the cyclohexylpiperazine moiety: This can be done through a coupling reaction, often using a reagent like a carbodiimide to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(4-cyclohexylpiperazin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This might involve the conversion of the pyrrolidine ring to a more oxidized form.

    Reduction: Reduction reactions could target the chlorophenyl group or other functional groups within the molecule.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halides, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying its effects on biological systems, particularly the central nervous system.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Use in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(4-cyclohexylpiperazin-1-yl)pyrrolidine-2,5-dione would depend on its specific interactions with molecular targets. These might include:

    Binding to receptors: Such as neurotransmitter receptors in the brain.

    Inhibition or activation of enzymes: Affecting biochemical pathways.

    Modulation of ion channels: Influencing neuronal activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione: Similar structure but with a methyl group instead of a cyclohexyl group.

    1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione: Similar structure but with a phenyl group instead of a cyclohexyl group.

Uniqueness

1-(4-Chlorophenyl)-3-(4-cyclohexylpiperazin-1-yl)pyrrolidine-2,5-dione is unique due to the presence of the cyclohexyl group, which can influence its pharmacological properties and interactions with molecular targets.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-cyclohexylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3O2/c21-15-6-8-17(9-7-15)24-19(25)14-18(20(24)26)23-12-10-22(11-13-23)16-4-2-1-3-5-16/h6-9,16,18H,1-5,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQNUURBBSFXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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